molecular formula C19H24N4O2 B5314035 N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide

N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide

カタログ番号 B5314035
分子量: 340.4 g/mol
InChIキー: JIXPAXHWTRDXCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide, also known as MPPA, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for use in various fields of research, including neuroscience and cancer research.

科学的研究の応用

N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide has been studied for its potential use in various fields of research, including neuroscience and cancer research. In neuroscience, N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide has been shown to have an inhibitory effect on the dopamine transporter, which could make it a potential treatment option for dopamine-related disorders such as Parkinson's disease. In cancer research, N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapy agent.

作用機序

The mechanism of action of N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide involves its interaction with various proteins and enzymes in the body. In neuroscience, N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide inhibits the dopamine transporter, which leads to an increase in dopamine levels in the brain. In cancer research, N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide can cross the blood-brain barrier and increase dopamine levels in the brain.

実験室実験の利点と制限

One advantage of using N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide in lab experiments is its potential for use in multiple fields of research. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential treatment option for neurological disorders. However, one limitation of using N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide in lab experiments is its low overall yield, which can make it difficult to obtain large quantities of the compound.

将来の方向性

For research on N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide include further studies on its potential use in the treatment of neurological disorders such as Parkinson's disease, as well as its potential use as a chemotherapy agent for certain types of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide for these potential treatments.

合成法

The synthesis of N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide involves a multi-step process that includes the use of various chemical reagents and catalysts. The first step involves the synthesis of 4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with N-(2-aminoethyl) piperazine to yield the desired product, N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide. The overall yield of this synthesis method is approximately 30%.

特性

IUPAC Name

N-[2-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-5-7-15(8-6-13)17-10-21-22-19(17)16-4-3-9-23(12-16)18(25)11-20-14(2)24/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXPAXHWTRDXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。